N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a unique hybrid scaffold. Its structure comprises:
- A 3,4-dimethylphenyl group linked via an acetamide bridge.
- A 2-oxoindole core fused to a 4-oxo-2-thioxo-1,3-thiazolidine ring.
- A 2-ethylhexyl substituent on the thiazolidinone nitrogen ().
The bulky 2-ethylhexyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C29H33N3O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C29H33N3O3S2/c1-5-7-10-20(6-2)16-32-28(35)26(37-29(32)36)25-22-11-8-9-12-23(22)31(27(25)34)17-24(33)30-21-14-13-18(3)19(4)15-21/h8-9,11-15,20H,5-7,10,16-17H2,1-4H3,(H,30,33)/b26-25- |
InChI Key |
VLONRHSKIMQRJN-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the acetamide group. Specific reagents and catalysts are used at each step to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic properties that could be explored for the treatment of various diseases.
Industry: Its unique structure could make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound B : N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()
- Key Differences: Replaces the indole-thiazolidinone hybrid with a quinazolinone-thiazolidinone system. Uses a thioacetamide linker instead of acetamide.
Compound C : N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Differences: Substitutes the 3,4-dimethylphenyl group with a 3-chlorophenyl moiety. Replaces the 2-ethylhexyl chain with a 4-methylbenzyl group on the thiazolidinone.
- Implications: The electron-withdrawing chlorine atom on the phenyl ring may enhance metabolic stability.
Substituent-Driven Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~480 g/mol | ~530 g/mol |
| Lipophilicity (LogP) | High (due to 2-ethylhexyl) | Moderate (aromatic cores) | Moderate (benzyl group) |
| Aqueous Solubility | Low | Low | Moderate |
| Key Substituent | 2-ethylhexyl | Thioacetamide linker | 4-methylbenzyl |
Structural Insights :
Analytical and Computational Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), Compound A shows <50% similarity to SAHA (a histone deacetylase inhibitor), suggesting divergent biological targets.
- Molecular Networking: MS/MS fragmentation patterns () would cluster Compound A with other thiazolidinone-indole hybrids but distinguish it via unique 2-ethylhexyl-derived ions.
Biological Activity
N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a thiazolidinone ring, an indole moiety, and a phenylacetamide group, suggesting a range of biological activities that warrant detailed investigation.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C29H33N3O3S2 |
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide |
| InChI Key | KSDUIMAJNSFLKM-LCUIJRPUSA-N |
The compound's intricate structure suggests multiple sites for biological interaction, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In studies involving similar compounds, some demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming established antibiotics like norfloxacin and chloramphenicol in terms of minimum inhibitory concentrations (MIC) .
Anti-inflammatory Effects
Compounds containing thiazolidinone rings have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating conditions characterized by chronic inflammation .
Study on Thiazolidinone Derivatives
In a study evaluating various thiazolidinone derivatives, researchers found that certain modifications led to enhanced antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in determining biological efficacy .
Indole-Based Compounds
Research on indole-based compounds has shown that they can modulate multiple signaling pathways involved in cancer progression. For example, studies have indicated that indole derivatives can inhibit angiogenesis and metastasis in various cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
